4-Chloro-3',3,5'-trifluorobenzophenone belongs to the class of compounds known as benzophenones, which are widely used as ultraviolet light absorbers in plastics and cosmetics. Its specific structure includes:
The synthesis of 4-Chloro-3',3,5'-trifluorobenzophenone can be achieved through several methods, often involving chlorination and fluorination steps.
The molecular structure of 4-Chloro-3',3,5'-trifluorobenzophenone can be described using its molecular formula .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to confirm the structure:
4-Chloro-3',3,5'-trifluorobenzophenone participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for 4-Chloro-3',3,5'-trifluorobenzophenone largely depends on its application:
Research indicates that compounds related to 4-Chloro-3',3,5'-trifluorobenzophenone exhibit varying degrees of biological activity, including antimicrobial properties and potential use in cancer therapy.
The physical properties of 4-Chloro-3',3,5'-trifluorobenzophenone include:
4-Chloro-3',3,5'-trifluorobenzophenone has diverse applications:
The strategic incorporation of halogen atoms into pharmaceutical intermediates represents a cornerstone of modern drug design, with 4-Chloro-3',3,5'-trifluorobenzophenone emerging as a structurally sophisticated scaffold in medicinal chemistry. This polyhalogenated benzophenone exemplifies the convergence of halogen-directed synthetic versatility and fluorine-enhanced bioactivity. Characterized by its distinct electron-deficient aromatic system, this compound serves as a versatile precursor to numerous pharmacologically active molecules. Its molecular architecture combines chlorine substituents with trifluoromethyl groups in an orthogonal spatial arrangement that enables predictable regiochemistry in nucleophilic displacement reactions. The juxtaposition of these halogen atoms creates a unique electronic landscape where the chlorine atom provides an electrophilic site for cross-coupling reactions while the fluorine atoms modulate electron distribution to enhance metabolic stability in downstream bioactive molecules. This bifunctional capability positions 4-Chloro-3',3,5'-trifluorobenzophenone as a molecular linchpin in the synthesis of therapeutics targeting central nervous system disorders, infectious diseases, and oncological conditions where precise control over physicochemical properties determines pharmacological efficacy [2].
Polyhalogenated benzophenones constitute a structurally diverse class of synthetic intermediates whose strategic halogen placement enables precise manipulation of molecular properties in drug development. These compounds serve as multifunctional templates that undergo regioselective transformations at distinct halogen sites while maintaining the integrity of other substituents. The chlorine atom in 4-Chloro-3',3,5'-trifluorobenzophenone demonstrates particular versatility, serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions due to activation by the electron-withdrawing carbonyl group and fluorine substituents. This activation enables efficient displacement with nitrogen, oxygen, and sulfur nucleophiles to generate secondary amine, ether, and thioether derivatives essential in pharmaceutical synthesis. The planar benzophenone core provides a rigid framework that constrains conformational flexibility in resulting molecules, potentially enhancing target binding affinity through reduced entropy penalty upon complex formation [4].
The synthetic utility of these halogenated systems extends to transition metal-catalyzed couplings, where the chlorine substituent undergoes selective palladium-catalyzed reactions with organometallic reagents while preserving the carbon-fluorine bonds. This chemoselectivity arises from the significant kinetic differences in oxidative addition rates between carbon-chlorine and carbon-fluorine bonds to palladium(0) complexes. The electronic asymmetry created by differential halogen substitution patterns enables the design of molecules with polarized π-systems that exhibit enhanced dipole moments, influencing solubility parameters and crystal packing behavior of resulting pharmaceutical compounds. These structural features translate to improved formulation characteristics including enhanced crystallinity, stability against hydration, and optimized dissolution profiles—critical factors in drug development pipelines [4].
Table 1: Physicochemical Properties of Halogenated Benzophenone Intermediates
Compound | Molecular Weight (g/mol) | LogP* | Topological Polar Surface Area (Ų) | Halogen Bond Donor Capacity | Key Synthetic Applications |
---|---|---|---|---|---|
4-Chloro-3',3,5'-trifluorobenzophenone | 292.5 | 3.8 | 17.1 | Moderate | SNAr, Suzuki coupling, Buchwald-Hartwig amination |
4-Chloro-3,5-dinitrobenzotrifluoride | 294.5 | 2.9 | 96.7 | Strong | Nucleophilic displacement, reduction |
4-Chloro-3,5-dimethylphenoxyacetic acid | 214.7 | 2.5 | 46.5 | Weak | Auxin analogs, plant growth regulators |
*Calculated partition coefficient
The introduction of fluorine atoms and fluorine-containing groups represents a transformative strategy in modern drug design, with fluorinated compounds comprising approximately 20% of pharmaceuticals and 50% of agrochemicals currently marketed. The trifluoromethyl group in 4-Chloro-3',3,5'-trifluorobenzophenone imparts exceptional metabolic resilience to derived compounds due to the exceptional strength of the carbon-fluorine bond (approximately 472 kJ/mol), which exceeds that of other carbon-halogen bonds. This robust bond strength effectively blocks metabolic soft spots by preventing oxidative dealkylation and oxidative defluorination pathways that commonly plague non-fluorinated analogs. The combination of high electronegativity (Pauling scale: 3.98) and relatively small atomic radius (1.47 Å) allows fluorine substituents to exert profound electronic effects without introducing significant steric bulk. This unique property profile enables precise modulation of bioavailability parameters through enhanced membrane permeability while simultaneously improving target binding affinity through electrostatic complementarity [2].
The strategic positioning of fluorine substituents ortho to the carbonyl group in 4-Chloro-3',3,5'-trifluorobenzophenone creates a distinctive electronic environment that influences molecular conformation through orthogonal dipole interactions and fluorine-mediated hydrogen bonding. These weak noncovalent interactions, particularly C–F···H–N and C–F···C=O contacts, contribute to conformational stabilization of protein-ligand complexes by preorganizing the molecule into bioactive conformations. The trifluoromethyl group's hyperconjugative effects significantly lower the energy of adjacent σ* orbitals, enhancing the stability of developing negative charges in transition states during enzymatic processing. This electronic perturbation translates to improved pharmacokinetic properties, as evidenced by fluorinated drugs that exhibit enhanced oral absorption and prolonged plasma half-lives compared to their non-fluorinated counterparts. The exceptional ability of fluorine to modulate pKa values of proximal functional groups further enhances membrane permeability of basic drugs by increasing the proportion of unionized species at physiological pH, thereby optimizing passive diffusion across biological barriers [2].
Table 2: Impact of Fluorination on Key Drug Development Parameters
Parameter | Fluorination Effect | Magnitude of Change | Structural Basis | Therapeutic Benefit |
---|---|---|---|---|
Metabolic Stability | Increased resistance to oxidative metabolism | 2-5 fold increase in half-life | Blocking of metabolically labile sites (e.g., benzylic positions) | Reduced dosing frequency |
Lipophilicity | Modulated logP values | ΔlogP = +0.2 to +0.5 per fluorine | Hydrophobic surface area combined with polar interactions | Enhanced membrane permeability |
Bioavailability | Improved absorption | 10-40% increase in F% | Combination of improved solubility and permeability | Enhanced therapeutic exposure |
Acid-Base Properties | pKa depression of proximal groups | ΔpKa = -0.3 to -1.2 for aryl amines | Inductive electron-withdrawal | Optimized ionization state for CNS penetration |
The fluorine-induced conformational bias observed in molecules derived from this benzophenone scaffold significantly impacts biological activity profiles. When fluorine substituents are positioned at ortho- positions relative to rotatable bonds, they impose restricted conformational mobility through gauche effects and dipole minimization principles. This preorganization reduces the entropic penalty associated with target binding, effectively increasing binding affinity despite minimal changes in molecular weight. The trifluoromethyl group's distinctive electronic signature combines strong inductive withdrawal with modest resonance donation, creating localized perturbations in electron density that can be leveraged to optimize ligand-protein interactions. This effect is particularly valuable in kinase inhibitors and protease-targeted therapeutics where precise positioning of halogen bonding motifs enhances binding affinity. The remarkable success of fluorinated drugs approved in 2021—including belzutifan (von Hippel-Lindau disease), sotorasib (non-small cell lung cancer), and vericiguat (chronic heart failure)—exemplifies the strategic advantage of fluorine incorporation in drug design, with 20% of FDA-approved pharmaceuticals containing fluorine atoms [2].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1